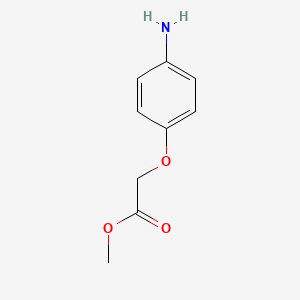

Methyl (4-aminophenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWPOGYTJVQQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423642 | |

| Record name | methyl (4-aminophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59954-04-0 | |

| Record name | methyl (4-aminophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(4-aminophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-aminophenoxy)acetate: A Versatile Scaffold in Modern Drug Discovery

Foreword: The Strategic Role of Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount. These core structures serve as the foundation upon which diverse functionalities can be systematically introduced, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. Methyl (4-aminophenoxy)acetate has emerged as a particularly valuable building block, offering a unique combination of reactive handles and a privileged diaryl ether-like motif. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the core properties, synthesis, characterization, and strategic applications of this versatile compound. Our focus is on providing not just protocols, but the underlying scientific rationale to empower informed and innovative research.

Core Chemical & Physical Properties: A Foundation for Application

A thorough understanding of a compound's fundamental properties is the bedrock of its effective utilization in research and development. This compound is a solid at room temperature, possessing a molecular architecture that lends itself to a variety of chemical transformations.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| CAS Number | 59954-04-0 | [2][3][4] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| SMILES | COC(=O)COC1=CC=C(C=C1)N | [3] |

| InChIKey | YDWPOGYTJVQQIL-UHFFFAOYSA-N | [1][3] |

| Estimated Boiling Point | 289.47 °C - 295.9 °C | [3] |

| Estimated Melting Point | 74.34 °C | [3] |

| Estimated Water Solubility | 1654.04 mg/L - 18807 mg/L | [3] |

These properties, particularly the presence of a primary aromatic amine and an ester functional group, are central to its role as a versatile synthon in medicinal chemistry.[5] The amine group serves as a nucleophilic handle for amide bond formation, sulfonylation, and participation in cyclization reactions, while the ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization or for enhancing aqueous solubility.[5]

Synthesis and Purification: A Practical, Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the alkylation of a protected phenol followed by the reduction of a nitro group. This approach ensures high yields and purity. A common and efficient method is a variation of the Williamson ether synthesis.[3]

Synthetic Workflow Diagram

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of the ethyl ester and is expected to yield the desired methyl ester with high purity.[6][7][8][9]

Step 1: Synthesis of Methyl (4-nitrophenoxy)acetate

-

To a solution of p-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at reflux for 20-30 minutes.

-

Add methyl chloroacetate (1.0 eq) and a catalytic amount of potassium iodide.

-

Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the crude Methyl (4-nitrophenoxy)acetate from the previous step in a mixture of ethanol and water.

-

Add ammonium chloride (1.0 eq) followed by iron powder (3.0 eq) in portions.

-

Reflux the mixture for 4-6 hours, monitoring the reduction of the nitro group by TLC.

-

After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization to obtain a pure solid.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[10] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The ¹³C NMR will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons. Advanced techniques like COSY and NOESY can further confirm the connectivity and spatial relationships of the protons.[6][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as the N-H stretching of the amine, the C=O stretching of the ester, and the C-O stretching of the ether linkage.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₉H₁₁NO₃.[6][9]

-

X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state.[6]

Applications in Drug Discovery and Development: A Versatile Building Block

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for the systematic construction of compound libraries for high-throughput screening.[5]

Role as a Scaffold for Bioactive Molecules

The primary application of this compound is as a scaffold in the synthesis of novel therapeutic agents. The diaryl ether motif is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.[12]

Caption: Applications of this compound as a scaffold.

Precursor for Hypoglycemic Agents

Research has shown that the ethyl analog of this compound is a key precursor for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators.[6][7] These dual-acting agents have the potential to be effective treatments for type 2 diabetes. The core structure provided by the aminophenoxy acetate moiety is crucial for interacting with these biological targets.

Development of Anticancer and Antimicrobial Agents

The phenoxyacetamide scaffold, which can be readily synthesized from this compound, has been reported to exhibit diverse biological activities, including anticancer and antimicrobial properties.[5][13] By coupling the amino group with various carboxylic acids, a library of amide derivatives can be generated and screened for therapeutic potential.[11][14][15]

Safety, Handling, and Storage: Ensuring Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][18] Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18]

-

First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][18] If inhaled, move to fresh air.[16][18] If ingested, seek immediate medical attention.[18]

Conclusion: A Key Enabler in the Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this valuable scaffold in their quest for new and improved medicines. The continued exploration of derivatives based on this core structure holds significant promise for addressing unmet medical needs.

References

-

methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemchart. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - JYX: JYU. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. [Link]

-

This compound (C007B-233162) - Cenmed Enterprises. [Link]

-

Table of Contents - The Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% - Cole-Parmer. [Link]

-

Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). - ResearchGate. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ResearchGate. [Link]

-

Safety Data Sheet - SynZeal. [Link]

-

NMR Based Methods for Metabolites Analysis - PMC - NIH. [Link]

-

Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[7]arene with Hydroxyl and Amine Groups - NIH. [Link]

-

Bioactive compound and their biological activity - ResearchGate. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. [Link]

-

Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond - Journal of King Saud University. [Link]

Sources

- 1. (4-Aminophenoxy)acetic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. CAS 59954-04-0 | 4630-1-2B | MDL MFCD03942351 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioactivity of natural compounds extracted from <i>Oedogonium cilitum</i> isolated from Qalachwalan pond - Journal of King Saud University - Science [jksus.org]

- 16. aksci.com [aksci.com]

- 17. synzeal.com [synzeal.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Methyl (4-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl (4-aminophenoxy)acetate, bearing the CAS number 59954-04-0, is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, incorporating a nucleophilic aromatic amine and a reactive ester group, positions it as a valuable building block for the construction of complex molecular architectures with diverse biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications in the development of novel therapeutics. Drawing upon established synthetic protocols and analytical methodologies, this document aims to serve as a practical resource, explaining not just the "how" but also the "why" behind experimental choices, thereby fostering a deeper understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] It is also known by several synonyms, including methyl 2-(4-aminophenoxy)acetate and 4-methoxycarbonylmethoxyaniline.[1]

| Property | Value | Source |

| CAS Number | 59954-04-0 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [3] |

| InChI | InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 | [1] |

| InChIKey | YDWPOGYTJVQQIL-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)COC1=CC=C(C=C1)N | [4] |

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached through two primary and logically sound strategies, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Strategy 1: Williamson Ether Synthesis - A Classic Approach

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[4] In the context of this compound, this strategy involves the reaction of 4-aminophenol with a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate.

Causality of Experimental Design:

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by deprotonating 4-aminophenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate and displacing the halide leaving group. The choice of a strong base, such as potassium carbonate or sodium hydroxide, is crucial to ensure complete deprotonation of the phenolic hydroxyl group, thereby maximizing the concentration of the reactive phenoxide nucleophile. A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-aminophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

Addition of Alkylating Agent: Add methyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Strategy 2: Two-Step Synthesis via Nitrophenol Intermediate - A Strategic Alternative

An alternative and often high-yielding approach involves a two-step sequence starting from 4-nitrophenol. This method first involves the alkylation of 4-nitrophenol with a methyl haloacetate, followed by the selective reduction of the nitro group to the desired amine. A similar procedure has been reported for the synthesis of the corresponding ethyl ester.[5]

Causality of Experimental Design:

This strategy is particularly advantageous when direct alkylation of 4-aminophenol proves problematic due to the potential for N-alkylation of the amino group. By starting with 4-nitrophenol, the amino group is protected in its nitro form, thus preventing this side reaction. The initial alkylation step is a Williamson ether synthesis, as described previously. The subsequent reduction of the nitro group is a critical step. A variety of reducing agents can be employed, with a common and effective method being the use of iron powder in the presence of an acid, such as ammonium chloride or acetic acid.[5] This method is often preferred for its selectivity, cost-effectiveness, and milder reaction conditions compared to catalytic hydrogenation.

Experimental Protocol: Two-Step Synthesis

Sources

- 1. (4-Aminophenoxy)acetic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CAS 59954-04-0 | 4630-1-2B | MDL MFCD03942351 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl (4-aminophenoxy)acetate: Properties, Synthesis, and Applications for Advanced Research

Introduction

Methyl (4-aminophenoxy)acetate stands as a pivotal bifunctional building block in the landscape of modern medicinal chemistry and materials science.[1] Its structure, which uniquely combines a nucleophilic aromatic amine with a modifiable methyl ester group, offers a versatile scaffold for the synthesis of a diverse array of complex molecules and potential therapeutic agents.[1] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly within the realm of drug discovery and development. For researchers and scientists, understanding the nuances of this compound is key to unlocking its full potential in creating novel molecular architectures.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physical and chemical characteristics of this compound.

Physicochemical Properties

The physical properties of this compound have been compiled from various sources to provide a comprehensive overview. These characteristics are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 59954-04-0 | [2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 181.19 g/mol | [3][4][5] |

| Appearance | Off-white to light brown solid/crystal powder | [2][5] |

| Melting Point | 65-66 °C[5] / 74.34 °C (Predicted)[6][7] | [5][6][7] |

| Boiling Point | 306.4 ± 17.0 °C (Predicted) | [5][7] |

| Solubility | Soluble in Dichloromethane | [5][8] |

| Water Solubility | 1654.04 mg/L (Predicted) | [6] |

| pKa | 4.88 ± 0.10 (Predicted) | [5] |

| InChI Key | YDWPOGYTJVQQIL-UHFFFAOYSA-N | [2][6] |

Note: Predicted values are generated from computational models and may vary from experimental results.

Spectroscopic Signature

The structural identity and purity of this compound are definitively confirmed through spectroscopic analysis. The expected spectral characteristics are detailed below, providing a baseline for experimental verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The aromatic protons on the phenoxy ring would typically appear as two doublets in the aromatic region (approx. 6.6-6.9 ppm), characteristic of a 1,4-disubstituted benzene ring. The singlet for the methylene protons (-O-CH₂-) would likely be observed around 4.5 ppm. The methyl ester protons (-OCH₃) would present as a sharp singlet around 3.7 ppm, and the amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for each unique carbon atom. One would expect to see four distinct signals for the aromatic carbons, a signal for the methylene carbon, a signal for the methyl ester carbon, and a carbonyl carbon signal from the ester group at the lower field (approx. 170 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester carbonyl group.[9]

-

C-O stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the ether and ester C-O bonds.[9]

-

C-H stretching: Aromatic and aliphatic C-H stretches would be observed just below and above 3000 cm⁻¹, respectively.[9]

-

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (181.19). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Part 2: Synthesis and Reactivity

The utility of this compound as a building block is rooted in its synthesis and the reactivity of its functional groups.

Synthetic Pathway

A robust and efficient synthesis is critical for the practical application of any chemical intermediate. While various synthetic routes may exist, a common and effective method is adapted from the synthesis of its ethyl analogue, which involves a two-step process: Williamson ether synthesis followed by nitro group reduction.[10] This approach is favored for its high yields and the ready availability of starting materials.

Diagram: Synthetic Workflow for this compound

Caption: A two-step synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound dictates its chemical behavior and versatility.

-

The Aromatic Amine: The primary amine group is a potent nucleophile and a key site for derivatization. It readily undergoes:

-

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides. This is a common strategy for linking the molecule to other bioactive moieties.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

-

The Methyl Ester: The ester group provides another handle for modification:

-

Hydrolysis: It can be easily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-aminophenoxy)acetic acid. This transformation is often used to improve aqueous solubility or to provide a new site for amide bond formation.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form different esters.

-

Amidation: Direct reaction with amines at elevated temperatures to form amides, though hydrolysis followed by amide coupling is more common.

-

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with a self-validating framework, incorporating purification and characterization steps.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-nitrophenol.

Materials:

-

4-Nitrophenol

-

Methyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (dry)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Methyl (4-nitrophenoxy)acetate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.

-

Stir the mixture and heat to reflux for 30 minutes.

-

Add methyl chloroacetate (1.1 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate. The product can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

-

In a separate round-bottom flask, create a suspension of the crude Methyl (4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously. The reaction is exothermic and should be monitored carefully.

-

Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Once complete, cool the mixture and filter it through a pad of Celite while still hot to remove the iron salts.

-

Wash the Celite pad with hot ethanol.

-

Evaporate the solvent from the combined filtrates.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography on silica gel or by recrystallization.

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected signatures outlined in Section 1.2.

-

Determine the melting point of the purified product.

Protocol: Quality Control Workflow

Objective: To verify the identity and assess the purity of a synthesized batch of this compound.

Diagram: Quality Control and Characterization Workflow

Caption: A systematic workflow for the quality control of synthesized compounds.

Part 4: Applications and Safety

Role in Drug Discovery and Development

This compound is not just an intermediate; it is a strategic starting point for building molecules with therapeutic potential.

-

Scaffold for Bioactive Molecules: The phenoxyacetic acid moiety is a known pharmacophore found in various biologically active compounds. The presence of the amine allows for the facile introduction of diversity, making it an ideal scaffold for generating compound libraries for high-throughput screening.

-

Intermediate for Specific Drugs: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is used in synthesizing a metabolite of Dofetilide, a potassium channel blocker used as an antiarrhythmic drug.[5] This highlights its relevance in metabolism and pharmacokinetic studies.

-

Neurological and Antimicrobial Research: Analogues such as phenoxyacetamides have been investigated as potent inhibitors of monoamine oxidase (MAO), suggesting potential applications in developing treatments for neurological disorders like depression and Parkinson's disease.[11] Furthermore, the broader class of phenoxyacetic acid derivatives has shown promise for antimicrobial and anti-inflammatory activities.[11]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: According to GHS classifications, this compound is associated with the following hazards:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves, eye protection, and face protection.[12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

Storage: Store in a cool, well-ventilated place, protected from light.[5][12]

-

Conclusion

This compound is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and versatile tool. By providing a framework for its synthesis, characterization, and application, this guide aims to empower researchers to leverage this important building block in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

methyl 2-(4-aminophenoxy)acetate (59954-04-0). Chemchart. [Link]

-

This compound. LabSolutions. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

infrared spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Aminophenoxy)acetic acid methyl ester | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CAS 59954-04-0 | 4630-1-2B | MDL MFCD03942351 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. (4-Aminophenoxy)acetic acid methyl ester | 59954-04-0 [chemicalbook.com]

- 6. methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound CAS#: [m.chemicalbook.com]

- 9. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to Methyl (4-aminophenoxy)acetate: A Versatile Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (4-aminophenoxy)acetate is a bifunctional organic compound of increasing interest within the medicinal chemistry and drug development landscape. Its unique structure, featuring a reactive aromatic amine and an ester functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, characterization, and potential applications of this compound, with a focus on its role as a key building block in the generation of compound libraries for biological screening.

Core Physicochemical Properties

This compound, also known by synonyms such as methyl 2-(4-aminophenoxy)acetate and 4-methoxycarbonylmethoxyaniline, is a solid at room temperature.[1] Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C9H11NO3 | [1][2][3][4] |

| Molecular Weight | 181.19 g/mol | [2][3][4] |

| Monoisotopic Mass | 181.0739 Da | [5] |

| CAS Number | 59954-04-0 | [1][3][4] |

| Appearance | Solid | [1] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of a protected aminophenol or a nitrophenol, followed by a subsequent deprotection or reduction step. A common and efficient route involves the Williamson ether synthesis followed by the reduction of a nitro group.[6]

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound is outlined below. This two-step process leverages readily available starting materials and employs robust chemical transformations.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (4-nitrophenoxy)acetate

-

To a solution of 4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a weak base like potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

-

Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the synthesized Methyl (4-nitrophenoxy)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete, as monitored by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst or iron residues.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization to obtain the final product with high purity.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are critical. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the para-substitution pattern.

-

¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: Key functional groups would exhibit characteristic absorption bands. Expected peaks include N-H stretching vibrations for the primary amine, C=O stretching for the ester, C-O stretching for the ether linkage, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (m/z = 181.19) would be observed, confirming the compound's identity.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold in medicinal chemistry due to its two reactive sites, which allow for the generation of diverse compound libraries.[7]

Scaffold for Bioactive Molecules

The aromatic amine of this compound can be readily derivatized through acylation, sulfonylation, or participation in cyclization reactions.[7] This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols, further expanding the chemical diversity.

Caption: Derivatization possibilities of this compound.

Potential Therapeutic Targets

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known therapeutic effects. For instance, phenoxyacetamide derivatives have been investigated as potent inhibitors of monoamine oxidase (MAO), suggesting potential applications in neurological disorders.[8] Furthermore, the diaryl ether linkage is a common feature in many kinase inhibitors used in oncology.[9] The methyl group itself can play a significant role in modulating physicochemical and pharmacokinetic properties in drug design.[10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new lead compounds in various therapeutic areas.

References

-

methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemchart. [Link]

-

Methyl(4-aminophenoxy)acetate (C9H11NO3) - PubChemLite. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. [Link]

-

[Application of methyl in drug design] - PubMed. [Link]

Sources

- 1. (4-Aminophenoxy)acetic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. scbt.com [scbt.com]

- 4. CAS 59954-04-0 | 4630-1-2B | MDL MFCD03942351 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. PubChemLite - Methyl(4-aminophenoxy)acetate (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

A Technical Guide to the Structural Isomers of Methyl (4-aminophenoxy)acetate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of Methyl (4-aminophenoxy)acetate and its primary structural isomers: the ortho- and meta- substituted analogs. Designed for researchers, scientists, and professionals in drug development, this document details the critical differences in the synthesis, analytical characterization, and potential applications of these closely related compounds. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as a comprehensive resource for navigating the complexities of aromatic positional isomerism. We will delve into unified synthetic strategies, robust analytical methods for differentiation—including NMR, MS, and HPLC—and a comparative analysis of their physicochemical properties, underscoring the profound impact of substituent placement on molecular behavior and utility.

Introduction to this compound and Structural Isomerism

The Parent Compound: this compound (The para-isomer)

This compound, also known as 4-methoxycarbonylmethoxyaniline, is a bifunctional organic molecule featuring a primary aromatic amine and a methyl ester linked by a stable ether bond.[1] This arrangement of functional groups makes it a valuable building block, or synthon, in organic and medicinal chemistry. The amine serves as a versatile nucleophile or a site for diazotization, while the ester can be hydrolyzed to a carboxylic acid, enabling a wide array of subsequent chemical modifications. Its structure is foundational to the synthesis of more complex molecules, including potential dual glucokinase and PPARγ activators for hypoglycemic agents.[2]

The Concept of Structural Isomerism in Aromatic Systems

Structural isomers share the same molecular formula (C₉H₁₁NO₃ for this series) but differ in the connectivity of their atoms.[3] For this compound, the most direct and impactful form of isomerism is positional isomerism on the benzene ring. The parent compound is the para (1,4) substituted isomer. Its structural isomers are Methyl (2-aminophenoxy)acetate (ortho, 1,2 substitution) and Methyl (3-aminophenoxy)acetate (meta, 1,3 substitution).[4][5]

This seemingly minor shift in the amino group's position has profound consequences on the molecule's electronic properties, steric profile, potential for intramolecular interactions (like hydrogen bonding in the ortho isomer), and, consequently, its chemical reactivity and biological activity. Precise synthesis and unambiguous characterization are therefore paramount in any research or development context.

Caption: Structures of the para, ortho, and meta isomers.

Synthesis Strategies for Positional Isomers

A unified and logical synthetic approach can be employed to access all three isomers, starting from their corresponding nitrophenol precursors. This two-step sequence is reliable and allows for consistent purification strategies across the series.

General Retrosynthetic Approach

The retrosynthesis reveals a common pathway. The target amine can be accessed via the reduction of a nitro group, a robust and high-yielding transformation. The nitro-intermediate, in turn, is formed through a Williamson ether synthesis, coupling the appropriate nitrophenol with a methyl haloacetate.

Caption: General retrosynthetic pathway for all three isomers.

Step-by-Step Protocol: A Unified Synthetic Workflow

This workflow is applicable to 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol to yield the respective isomers.

Step 1: Williamson Ether Synthesis to form Methyl (Nitrophenoxy)acetate

This reaction forms the ether linkage. The choice of a weak base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the acidic phenol but not strong enough to promote significant hydrolysis of the methyl ester. Acetone is an excellent solvent as it is polar enough to dissolve the reagents but is aprotic, favoring the SN2 reaction pathway.

-

Protocol:

-

To a stirred solution of the chosen nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

Reflux the mixture for 20 minutes.[2]

-

Add methyl bromoacetate (1.0 eq) and a catalytic amount of potassium iodide (0.1 eq) to the mixture. The iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive methyl iodoacetate.

-

Continue refluxing for 8-12 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and filter off the inorganic salts while hot. Wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude Methyl (nitrophenoxy)acetate intermediate, which can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group to the Amine

The reduction of the aromatic nitro group is a fundamental transformation. Several methods are available, each with distinct advantages.[6]

-

Method A: Catalytic Hydrogenation (Preferred for clean reactions)

-

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the method of choice due to its high efficiency and the clean workup (the catalyst is simply filtered off).[6][7] Hydrogen gas or a transfer hydrogenation agent like ammonium formate or hydrazine hydrate can be used.[8][9][10]

-

Protocol (using H₂ balloon):

-

Dissolve the nitro-ester intermediate in methanol or ethyl acetate.

-

Add 5-10 mol% of 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the desired Methyl (aminophenoxy)acetate.

-

-

-

Method B: Tin(II) Chloride Reduction (Classic, good for functional group tolerance)

-

Causality: Stannous chloride (SnCl₂) is a classic and effective reagent for reducing nitroarenes, particularly when other reducible groups that are sensitive to catalytic hydrogenation might be present.[11][12] The reaction proceeds in an acidic environment, and a basic workup is required to liberate the free amine.

-

Protocol:

-

Dissolve the nitro-ester intermediate in ethanol (5 mL per ~1 mmol of substrate).[12]

-

Add SnCl₂·2H₂O (4-5 eq) to the solution.[12]

-

Heat the mixture to reflux or expose to ultrasonic irradiation for 2-4 hours until the reaction is complete by TLC.[12][13]

-

Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and a 2M aqueous solution of NaOH or KOH to neutralize the acid and dissolve tin salts.

-

Separate the organic layer, and extract the aqueous layer several times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

-

-

Caption: Unified synthesis workflow for all three isomers.

Analytical Characterization and Differentiation

Distinguishing between the ortho, meta, and para isomers is a critical analytical challenge that relies on exploiting the subtle differences in their molecular symmetry and electronic environments.

Spectroscopic Methods

Proton NMR is the most powerful tool for differentiating these isomers. The substitution pattern on the benzene ring dictates the chemical shifts, and more importantly, the splitting patterns (multiplicity) of the aromatic protons.[14][15][16]

-

para-isomer (this compound): Due to the plane of symmetry, there are only two unique types of aromatic protons. This results in a highly characteristic pattern of two doublets, often described as an AA'BB' system, where each doublet integrates to 2 hydrogens.[15][16]

-

ortho-isomer (Methyl (2-aminophenoxy)acetate): With no symmetry, all four aromatic protons are unique. This leads to a complex region with four distinct signals, typically multiplets (e.g., doublets of doublets or triplets), each integrating to 1 hydrogen.[15][17][18]

-

meta-isomer (Methyl (3-aminophenoxy)acetate): This isomer also lacks symmetry, resulting in four unique aromatic protons. The pattern is distinct from the ortho isomer, often featuring a singlet-like signal for the proton situated between the two substituents, along with other multiplets (doublets and a triplet), each integrating to 1 hydrogen.[15][16][18]

Table 1: Predicted ¹H NMR Aromatic Region Patterns

| Isomer | Symmetry | Number of Aromatic Signals | Predicted Splitting Pattern (Simplified) |

| ortho | None | 4 (each 1H) | Complex multiplets (e.g., 2 doublets, 2 triplets/dd) |

| meta | None | 4 (each 1H) | One singlet-like signal, two doublets, one triplet |

| para | C₂ᵥ | 2 (each 2H) | Two doublets (AA'BB' system) |

While all three isomers will exhibit the same molecular ion peak (m/z = 181.19), their fragmentation patterns may show subtle differences.[4] Aromatic ethers typically show prominent molecular ions due to the ring's stability.[19] Key fragmentation can occur at the bonds beta to the aromatic ring.[19][20] For amines, alpha-cleavage is a dominant pathway.[21] While predicting definitive differences is complex without experimental data, the "ortho effect," where adjacent functional groups interact during fragmentation, could potentially lead to unique fragment ions for the ortho-isomer that are absent in the others.

Chromatographic Methods

HPLC is an essential technique for both the analysis and purification of these isomers.[22] Separation is achieved by exploiting differences in their polarity.

-

Causality: The relative positions of the polar amino group and the ether/ester group alter the overall molecular dipole moment and accessibility for interaction with the stationary phase. The ortho-isomer can form an intramolecular hydrogen bond between the -NH₂ and the ether oxygen, which can reduce its apparent polarity and lead to a shorter retention time in reverse-phase HPLC compared to the more polar meta and para isomers. Phenyl-based stationary phases can offer additional selectivity through π–π interactions with the aromatic ring.[23]

-

Protocol: Reverse-Phase HPLC

-

Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically effective. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the amine is protonated).

-

Gradient Program: A linear gradient from 5-10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 240 nm and 280 nm.

-

Expected Elution Order: The exact order can depend on the specific conditions, but often the least polar isomer elutes first. A plausible order would be ortho < para < meta. This must be confirmed with pure standards.

-

Comparative Properties and Potential Applications

Physicochemical Properties

The substitution pattern directly influences macroscopic properties like melting point and polarity.

Table 2: Comparative Physicochemical Properties

| Property | ortho-isomer | meta-isomer | para-isomer | Rationale |

| Molecular Weight | 181.19 g/mol | 181.19 g/mol [3] | 181.19 g/mol [1] | Isomers have the same formula. |

| Polarity (Predicted) | Lowest | Highest | Intermediate | Intramolecular H-bonding in ortho reduces external polarity. Para symmetry can partially cancel dipoles. |

| Melting Point | Lower | Intermediate | Highest | The high symmetry of the para-isomer allows for more efficient packing into a crystal lattice, requiring more energy to melt. |

| Reactivity of -NH₂ | Sterically hindered | Accessible | Most accessible | The ortho group's proximity to the bulky ether side chain can hinder its approach by reagents. |

Applications in Drug Discovery and Materials Science

These aminophenoxyacetate scaffolds are versatile intermediates.[4][24] The presence of two distinct reactive sites allows for the systematic construction of compound libraries for biological screening.

-

Drug Development: The amino group is a key handle for forming amide or sulfonamide bonds, which are prevalent in many drug classes. The ester can be hydrolyzed to a carboxylic acid, which can serve as a handle for further derivatization or improve the aqueous solubility of a final compound.[4] For example, the para-isomer is a precursor for compounds studied as hypoglycemic agents,[2] while the ortho-isomer can be used to synthesize fused heterocyclic systems like dibenzoxazepines, which are scaffolds for psychoactive drugs.[25]

-

Materials Science: The primary amine allows for incorporation into polymers like polyamides or polyimides. The phenoxyacetic acid moiety can be used to graft these molecules onto surfaces or nanoparticles.

Conclusion

While this compound and its ortho and meta isomers share a common molecular formula, their distinct substitution patterns give rise to a cascade of differences in their synthesis, analytical signatures, and physical properties. A systematic approach to synthesis via the nitrophenol precursors provides reliable access to all three compounds. Unambiguous differentiation is readily achieved through a combination of ¹H NMR spectroscopy, which reveals characteristic aromatic splitting patterns, and HPLC, which separates the isomers based on polarity differences. For researchers in drug discovery and chemical synthesis, a thorough understanding and rigorous analytical control of these isomers are not merely academic exercises; they are prerequisites for ensuring the reproducibility, safety, and efficacy of the complex molecules derived from them.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Ranu, B. C., Dutta, P., & Sarkar, A. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Indian Journal of Chemistry - Section B, 43B, 1969-1971.

- Gowda, D. C., & Mahesh, B. (2002). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds.

-

NIST. (n.d.). Mass Spectrometry. In Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB [Table].

- Smith, A. M., Wharry, S., & Manners, C. N. (2010).

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- Abelman, M. M. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662-8665.

- BenchChem. (2025). Application Notes and Protocols for Methyl 2-(3-aminophenoxy)acetate in Medicinal Chemistry. BCD-B3106341-AppNote001.

- Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7836-7840.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(1), 856-864.

- Chen, X., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.

-

PubChem. (n.d.). Methyl [3-(aminomethyl)phenoxy]acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

- BenchChem. (2025). A Hypothetical Application of Methyl 2-(3-aminophenoxy)acetate in Solid-Phase Peptide Synthesis. BCD-B3106341-AppNote002.

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6599.

-

PubChem. (n.d.). Methyl 3-aminophenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? [Forum discussion]. Retrieved from [Link]

-

PubChem. (n.d.). (3-Aminophenoxy)methyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Starting materials for Methyl 3-(2-aminophenoxy)

-

PubChem. (n.d.). Methyl 2-(3-aminophenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Kämpfer, P., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.

-

Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

-

Bryant To Ochem. (2024, April 8). ortho, meta, para patterns on h nmr [Video]. YouTube. [Link]

-

Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

- Chen, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(28), 22003-22009.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemchart. (n.d.). methyl 2-(4-aminophenoxy)acetate (59954-04-0). Retrieved from [Link]

- Narayanan, P., Ganesheevan, R., Suresh, S., & Muralidharan, C. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc. Journals, 9(12), 458-462.

- Zhang, L., et al. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. IOP Conference Series: Materials Science and Engineering, 213, 012053.

- BenchChem. (2025). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Organic Synthesis. BCD-M204587-AppNote001.

- ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4) [Image].

-

Crysdot LLC. (n.d.). Methyl 2-(4-aminophenoxy)acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Aminooxy)Acetic Acid Methyl Ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Procedure for the Synthesis of Methyl Azidoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

Sources

- 1. (4-Aminophenoxy)acetic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 2-(3-aminophenoxy)acetate | C9H11NO3 | CID 10678961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. youtube.com [youtube.com]

- 19. whitman.edu [whitman.edu]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 23. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Predicted Reactivity of Methyl 2-(aminophenoxy)acetate Isomers

Executive Summary

The regiochemical and kinetic outcomes of reactions involving substituted aromatic compounds are of paramount importance in the fields of medicinal chemistry and materials science. This guide provides a comprehensive analysis of the predicted reactivity of the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate. By integrating modern computational chemistry techniques with established principles of physical organic chemistry, we delineate a robust framework for predicting how isomeric placement governs reactivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and actionable experimental protocols for validation. We explore the nuanced interplay of electronic effects, leveraging Density Functional Theory (DFT) to quantify reactivity descriptors and culminating in a comparative analysis that informs rational synthetic design.

Introduction: The Isomeric Challenge

Methyl 2-(aminophenoxy)acetate is a bifunctional molecule featuring a nucleophilic aromatic amine and an ester moiety, making it a versatile scaffold in chemical synthesis.[1] The relative positioning of the amino (-NH₂) and methyl phenoxyacetate (-OCH₂COOCH₃) groups in the ortho, meta, and para isomers creates distinct electronic environments on the aromatic ring. This structural variance profoundly impacts the molecule's susceptibility and regioselectivity towards chemical transformations, particularly electrophilic aromatic substitution (EAS).

Understanding these differences is critical for synthetic chemists. For instance, in drug development, selective functionalization of an aromatic core is often a key step in modulating a compound's biological activity. An unguided approach can lead to a mixture of products, complicating purification and reducing yields. This guide aims to provide a predictive and validated understanding of the reactivity of these isomers, enabling a more strategic approach to their application. We will first establish a theoretical framework to predict reactivity, followed by a detailed outline of experimental methods for validation.

Theoretical Framework and Computational Prediction

The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. The interplay between inductive and resonance effects determines the electron density at various positions on the ring, thereby directing the course of electrophilic attack.

Analysis of Substituent Electronic Effects

The two key functional groups on the Methyl 2-(aminophenoxy)acetate core are the amino group (-NH₂) and the ether-linked acetate group (-OCH₂COOCH₃).

-

Amino Group (-NH₂): This is one of the strongest activating, ortho-, para-directing groups.[2] Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density at the ortho and para positions, making them highly nucleophilic. While nitrogen is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant.

-

Methoxyacetate Group (-OCH₂COOCH₃): The ether oxygen adjacent to the ring also has lone pairs that can be donated into the ring via resonance (+R effect), similarly activating the ortho and para positions. This group is also considered an activating, ortho-,para director.[3]

The isomeric placement dictates how these activating effects combine:

-

Ortho-Isomer: The two activating groups are adjacent. Their directing effects will strongly activate the C4 and C6 positions. The position between them (C3) may be less activated and sterically hindered.

-

Para-Isomer: The groups are opposite each other. Their activating effects synergize, strongly increasing electron density at all ortho and meta positions relative to the original substituents (C2, C3, C5, C6), making this isomer predicted to be highly reactive.

-

Meta-Isomer: The activating effects of the two groups are not reinforcing at any single carbon atom. For example, the positions ortho/para to the amino group are meta to the methoxyacetate group, and vice-versa. Consequently, this isomer is predicted to be the least reactive of the three towards electrophilic substitution.

Computational Methodology: Density Functional Theory (DFT)

To move beyond qualitative prediction, we employ Density Functional Theory (DFT), a powerful quantum chemical method for modeling electronic structure.[4] By calculating specific electronic parameters, we can generate quantitative descriptors of reactivity. For this analysis, geometry optimizations and electronic property calculations would be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).

Key reactivity descriptors include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. A higher HOMO energy indicates a greater ability to donate electrons, correlating with higher reactivity towards electrophiles. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[5][6]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule.[7] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electrophilic sites.[8][9]

-

Natural Bond Orbital (NBO) Charges: This analysis provides the charge distribution on an atomic level. Carbons on the aromatic ring with a more negative charge are more nucleophilic and thus more likely sites for electrophilic substitution.

Predicted Reactivity and Regioselectivity

Based on the principles of electronic effects and the expected outputs from DFT calculations, we can formulate a clear hypothesis.

Predicted Order of Reactivity (EAS): Para > Ortho >> Meta

The para and ortho isomers are expected to be significantly more reactive than the meta isomer due to the synergistic activation of the ring by both substituents. The para isomer may slightly edge out the ortho due to reduced steric hindrance.

Predicted Regioselectivity: The MEP maps and NBO charges will pinpoint the most electron-rich carbon atoms. For the ortho and para isomers, these are predicted to be the positions ortho and para to the powerful amino group.

Table 1: Predicted Quantum Chemical Reactivity Descriptors (Illustrative) Note: These are hypothetical values for illustrative purposes. Actual DFT calculations are required for precise data.

| Isomer | HOMO Energy (eV) | HOMO-LUMO Gap (eV) | Most Negative Ring Carbon (NBO Charge) |

| Ortho | -4.95 | 4.80 | C4 / C6 |

| Meta | -5.25 | 5.15 | C4 / C6 |

| Para | -4.85 | 4.70 | C2 / C6 |

A higher HOMO energy and smaller energy gap for the para isomer suggest it is the most reactive, while the lower HOMO energy and larger gap for the meta isomer indicate it is the least reactive.[10]

Note: The DOT script above is a template. Actual chemical structure images would be embedded for a final document. Diagram 1: Isomeric Structures. Structures of Methyl 2-(aminophenoxy)acetate isomers.

Framework for Experimental Validation

Theoretical predictions require empirical validation. A well-designed experimental plan can confirm the predicted reactivity order and regioselectivity.

Synthesis of Isomers

The necessary starting materials—the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate—can be synthesized via a two-step process:

-

Williamson Ether Synthesis: Reaction of the corresponding o-, m-, or p-nitrophenol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the methyl 2-(nitrophenoxy)acetate intermediate.[11][12] This reaction is a classic and robust method for forming ethers.[13]

-

Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine. A common and effective method is using iron powder in the presence of an acid source like ammonium chloride, which is safer and more cost-effective than catalytic hydrogenation.[12]

Kinetic Studies via a Model Reaction

To quantify the reactivity of each isomer, we can monitor the rate of a model electrophilic aromatic substitution reaction, such as bromination. Phenols and anilines are highly activated and can react uncontrollably with elemental bromine.[2] Therefore, a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent would be an appropriate choice.

Causality of Experimental Choice: UV-Visible spectrophotometry is an ideal technique for monitoring the kinetics of this reaction.[14] The reactants (e.g., the aminophenoxyacetate isomer) and the brominated product will have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength where the difference between reactant and product is maximal, we can track the concentration change over time and determine the reaction rate.[15][16]

Protocol 1: Kinetic Analysis of Bromination using UV-Vis Spectroscopy

-

Preparation: Prepare stock solutions of each isomer (e.g., 0.01 M) and NBS (e.g., 0.01 M) in a suitable solvent (e.g., acetonitrile). All solutions should be freshly prepared and protected from light.

-

Instrument Setup: Equilibrate a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to a constant temperature (e.g., 25 °C).

-

Blanking: Use the pure solvent to zero the instrument's absorbance.

-

Reaction Initiation: In a quartz cuvette, mix a known volume of one isomer's solution with the solvent. Place the cuvette in the spectrophotometer and begin data acquisition in kinetics mode. Inject a known volume of the NBS solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength (e.g., the λₘₐₓ of the reactant) at fixed time intervals (e.g., every 10 seconds) for a sufficient duration (e.g., 30 minutes).

-

Data Analysis: Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate function of concentration (derived from absorbance via Beer's Law) versus time. The slope of the resulting linear plot will yield the rate constant (k).[14][17]

-

Repetition: Repeat the experiment for the other two isomers under identical conditions to ensure a valid comparison of their rate constants.

Product Analysis for Regioselectivity

After allowing the model reaction to proceed to completion, the regiochemical outcome must be determined to confirm the predictions from MEP maps and NBO analysis.

Causality of Experimental Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the structure of the products.[18]

-

¹H NMR: The substitution pattern on the aromatic ring creates a unique set of signals. The splitting patterns (coupling constants) and chemical shifts of the remaining aromatic protons provide unambiguous information about their relative positions. Protons ortho and para to electron-donating groups are shielded and appear at a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift.[19][20]

-

¹³C NMR: The number of signals in the aromatic region (typically 120-150 ppm) corresponds to the number of unique carbon atoms, confirming the symmetry and substitution pattern of the product.[20][21]

Protocol 2: Product Characterization by NMR

-

Reaction Scale-up: Perform the bromination reaction on a larger scale (e.g., 100 mg of starting material) to yield enough product for analysis.

-

Work-up and Purification: After the reaction is complete, quench any remaining NBS, perform a liquid-liquid extraction to isolate the organic product, and purify the product using column chromatography.

-